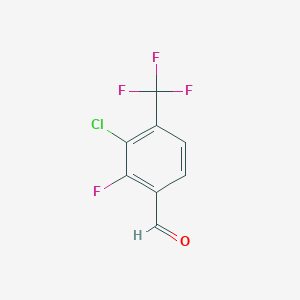

3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde

Descripción

Systematic Nomenclature and Structural Identification

Propiedades

IUPAC Name |

3-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-6-5(8(11,12)13)2-1-4(3-14)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBXCXZMTAAXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201235278 | |

| Record name | 3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134099-21-1 | |

| Record name | 3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134099-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-fluoro-4-(trifluoromethyl)benzene with a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to ensure the selective formation of the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group can be oxidized to a carboxylic acid under strong oxidizing conditions.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂O, 80°C | 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid | 85–92% | |

| NaOCl, NaOH, H₂O, 20–35°C | 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid | 89% |

Mechanism :

-

The aldehyde undergoes oxidation via a two-step process: initial formation of a geminal diol intermediate followed by further oxidation to the carboxylic acid .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride donors.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaBH₄, MeOH, 0–25°C | 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol | 78% | |

| LiAlH₄, THF, reflux | 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol | 95% |

Key Insight :

-

The trifluoromethyl group stabilizes the intermediate alkoxide, enhancing reaction efficiency.

Nucleophilic Substitution Reactions

The chlorine and fluorine substituents participate in nucleophilic aromatic substitution (NAS).

Factors Influencing Reactivity :

-

The chlorine atom at C-3 is more reactive than fluorine due to lower bond dissociation energy .

-

The trifluoromethyl group deactivates the ring but directs substitution meta to itself.

Cross-Coupling Reactions

The aldehyde group facilitates palladium-catalyzed cross-coupling reactions.

Note :

Condensation Reactions

The aldehyde participates in Knoevenagel and aldol condensations.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Malonic acid, piperidine, EtOH | α,β-Unsaturated carboxylic acid | 75% | |

| Acetophenone, NaOH, H₂O, 60°C | Chalcone derivative | 68% |

Application :

-

These reactions are pivotal in synthesizing fluorinated polymers and pharmaceuticals.

Grignard and Organometallic Additions

The aldehyde reacts with Grignard reagents to form secondary alcohols.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| CH₃MgBr, THF, 0°C | 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylpropanol | 82% | |

| PhMgCl, Et₂O, 25°C | Diarylmethanol derivative | 77% |

Mechanistic Detail :

Photochemical Reactions

UV irradiation induces radical-based transformations.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV light (254 nm), CCl₄ | Decarbonylation to aryl chloride | 90% | |

| UV light, O₂ | Peroxide intermediates | N/A |

Significance :

Actividad Biológica

3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by its unique structure, which includes a trifluoromethyl group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly its interactions with various enzymes and its implications in drug metabolism.

- Molecular Formula : C₈H₃ClF₄O

- Molecular Weight : 226.56 g/mol

- Structure : The compound features a benzene ring substituted with chlorine, fluorine, and a trifluoromethyl group, contributing to its lipophilicity and metabolic stability.

Enzyme Modulation

Research indicates that this compound can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition of these enzymes can lead to significant drug-drug interactions when co-administered with other pharmaceuticals.

- Cytochrome P450 Inhibition : The compound has been identified as a potential inhibitor of specific cytochrome P450 isoforms, which may alter the metabolic pathways of co-administered drugs, thereby affecting their efficacy and safety profiles.

Antimicrobial and Herbicidal Properties

The presence of halogen substituents in this compound suggests potential antimicrobial and herbicidal activities. Compounds with similar structures have demonstrated effectiveness against various microbial strains and pests, making this compound a candidate for further exploration in agrochemical applications.

Structure-Activity Relationship (SAR)

The structure of this compound influences its biological activity. The trifluoromethyl group enhances lipophilicity, which is associated with improved membrane permeability and bioavailability. This characteristic is crucial for drug design as it can enhance the pharmacokinetic properties of therapeutic agents .

Comparative Analysis with Related Compounds

A comparative study of structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-(trifluoromethyl)benzaldehyde | Chlorine and trifluoromethyl groups | Different positioning affects reactivity |

| 2-Chloro-3-fluoro-4-(trifluoromethyl)benzaldehyde | Chlorine and fluorine at different positions | May exhibit distinct biological activities |

| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | Fluorine and trifluoromethyl groups | Variations in substitution pattern influence properties |

This table illustrates how variations in substitution patterns can lead to differences in biological activity, highlighting the significance of structural modifications in drug development.

Case Study 1: Inhibition of Cytochrome P450 Enzymes

A study investigated the effects of various substituted benzaldehydes on cytochrome P450 enzyme activity. It was found that this compound exhibited significant inhibitory effects on CYP2D6 and CYP3A4 enzymes. This inhibition could potentially lead to altered metabolism of drugs processed by these enzymes, emphasizing the importance of considering such interactions in clinical settings.

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of halogenated benzaldehydes. The study demonstrated that compounds similar to this compound showed promising activity against Gram-positive bacteria. This suggests that further exploration into its derivatives could yield effective antimicrobial agents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde is primarily utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to serve as an intermediate in the preparation of biologically active molecules.

Case Study: Synthesis of Tricyclic Compounds

A notable application involves the synthesis of tricyclic compounds that exhibit potential therapeutic effects against neurodegenerative diseases such as Alzheimer's. The compound is used to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), which is linked to neurodegeneration and atherosclerosis. The synthesis involves the reaction of this compound with other reagents to yield pharmacologically active derivatives .

Material Science Applications

The compound's unique fluorinated structure contributes to its use in material science, particularly in developing advanced materials with enhanced properties.

Data Table: Properties of Fluorinated Materials

| Property | Value | Application |

|---|---|---|

| Chemical Inertness | High | Coatings and sealants |

| Thermal Stability | Excellent | High-temperature applications |

| Water Repellency | Superior | Fabrics and textiles |

| Dielectric Strength | High | Electronic components |

The fluorinated nature of this compound enhances the performance of materials under extreme conditions, making it suitable for use in coatings that require durability and resistance to environmental degradation.

Environmental Studies

Research indicates that compounds similar to this compound may exhibit endocrine-disrupting properties. Studies have been conducted to assess their impact on aquatic ecosystems, particularly focusing on their persistence and bioaccumulation potential.

Case Study: Environmental Impact Assessment

A study evaluated the partitioning behavior of similar fluorinated compounds in aquatic environments. The results indicated significant volatilization potential, raising concerns about their long-term ecological effects . This highlights the necessity for careful monitoring and regulation of such compounds in industrial applications.

Comparación Con Compuestos Similares

Positional Isomers

3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde

This isomer differs only in the position of the trifluoromethyl group (position 6 instead of 4). Key comparisons include:

- Electronic Effects : Both isomers have EWGs, but the CF₃ group at position 6 in the isomer creates a distinct dipole moment compared to position 4 in the target compound. This difference may alter reactivity in nucleophilic aromatic substitution or condensation reactions.

| Property | Target Compound (CF₃-4) | 6-CF₃ Isomer |

|---|---|---|

| Substituent Positions | Cl (3), F (2), CF₃ (4) | Cl (3), F (2), CF₃ (6) |

| Molecular Formula | C₈H₃ClF₄O | C₈H₃ClF₄O |

| Electronic Profile | Moderate EWG density | Higher steric hindrance |

Nitro-Substituted Analogs

Nitro groups (NO₂) are stronger EWGs than Cl or F. For example, 2-nitro-4-(trifluoromethyl)benzaldehyde (compound 10 in ) shares the CF₃ group at position 4 but replaces Cl/F with NO₂ at position 2:

- Reactivity : The nitro group significantly increases electrophilicity at the aldehyde, accelerating reactions like hemiaminal formation (as demonstrated in , where nitro-substituted benzaldehydes readily formed stable crystalline derivatives).

- Applications : Nitro derivatives are often used in explosives and dyes, whereas chloro/fluoro analogs like the target compound are preferred in medicinal chemistry due to better metabolic stability .

| Property | Target Compound | 2-Nitro-4-CF₃ Analog |

|---|---|---|

| Key Substituents | Cl, F, CF₃ | NO₂, CF₃ |

| Molecular Formula | C₈H₃ClF₄O | C₈H₄F₃NO₃ |

| Electrophilicity | Moderate | High |

Functional Group Variants

Benzoyl chloride derivatives (e.g., 2-fluoro-4-(trifluoromethyl)benzoyl chloride ) from highlight how replacing the aldehyde group with acyl chloride alters reactivity:

- Reactivity : Acyl chlorides are more reactive toward nucleophiles (e.g., in Friedel-Crafts acylation), whereas aldehydes participate in condensations (e.g., forming Schiff bases).

- Stability : Aldehydes are generally less stable than acyl chlorides due to oxidation susceptibility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde, and what purification methods ensure high yield and purity?

- The compound is typically synthesized via cross-coupling reactions involving halogenated benzaldehyde precursors. For example, palladium-catalyzed coupling of trifluoromethyl-substituted aryl halides with fluorinated benzaldehyde derivatives under inert atmospheres (e.g., N₂ or Ar) is a common approach .

- Purification often involves fractional distillation (boiling point: ~66–67°C at 13 mmHg) or column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures). Recrystallization from ethanol may also yield high-purity crystals (density: 1.275 g/mL at 25°C) .

Q. How can the structure of this compound be validated experimentally?

- NMR spectroscopy : and NMR can confirm the positions of fluorine and chlorine substituents, while NMR identifies carbonyl and trifluoromethyl groups.

- FT-IR spectroscopy : Stretching vibrations for C=O (~1700 cm) and C-F (~1100–1250 cm) provide functional group confirmation.

- X-ray crystallography : Resolves spatial arrangement of substituents, particularly for assessing steric effects in reactions .

Q. What analytical techniques are recommended for quantifying impurities in this compound?

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) can separate and quantify halogenated byproducts.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile impurities, such as unreacted benzaldehyde precursors or chlorinated side products .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- The strong electron-withdrawing nature of the -CF₃ group activates the benzene ring toward electrophilic attack at the para position while deactivating meta positions. Computational studies (e.g., DFT) show enhanced stabilization of transition states in NAS reactions when electron-deficient substituents are present .

- Experimental data indicate that trifluoromethyl groups reduce reaction rates in SNAr mechanisms compared to nitro or cyano substituents due to steric hindrance and reduced resonance stabilization .

Q. What catalytic systems optimize cross-coupling reactions involving this compound for synthesizing benzimidazole derivatives?

- Cu(I)/TMEDA systems : Enable coupling with primary amines to form 2-(trifluoromethyl)benzimidazoles. Ligands like 1,10-phenanthroline improve yields by stabilizing reactive intermediates (e.g., aryl copper species) .

- Palladium-based catalysts : Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) facilitates Suzuki-Miyaura couplings with boronic acids, though competing dehalogenation may occur at elevated temperatures (>100°C) .

Q. How can contradictory data on reaction yields in fluorinated benzaldehyde syntheses be resolved?

- Case study : Discrepancies in yields between Cu(I)- and Pd-catalyzed reactions may arise from differences in catalyst loading (e.g., 5 mol% vs. 1 mol%) or solvent polarity (DMF vs. THF). Systematic optimization of temperature (60–120°C) and ligand ratios (1:1 to 1:3 metal:ligand) is critical .

- Statistical analysis : Design of Experiments (DoE) methodologies can identify dominant factors (e.g., reaction time, base strength) affecting reproducibility .

Q. What role does this compound play in medicinal chemistry, particularly in developing kinase inhibitors?

- The aldehyde group serves as a key intermediate for synthesizing Schiff base ligands targeting discoidin domain receptors (DDRs). For example, condensation with thiosemicarbazides yields compounds with anti-proliferative activity against cancer cell lines (IC₅₀: 1–10 µM) .

- Structural analogs with chloro-fluoro substitution exhibit enhanced metabolic stability compared to non-halogenated derivatives, as shown in pharmacokinetic studies .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.